PB28 dihydrochloride

Sigma-2 receptor Receptor binding Radioligand assay

PB28 dihydrochloride is the definitive σ2 receptor agonist tool for studies demanding unambiguous σ2 engagement without PGRMC1 interference. Unlike DTG or haloperidol, it shows zero PGRMC1 binding by ITC, eliminating confounding off-target effects. It suppresses P‑gp expression by up to 90% in MCF7 ADR cells and boosts doxorubicin accumulation by 75%. With an anti‑SARS‑CoV‑2 IC50 of 280 nM (20‑fold superior to hydroxychloroquine) and characterized antiproliferative activity in SK‑N‑SH and C6 glioma models (EC50 ~0.4 μM), this compound is the mechanistically validated choice for oncology, virology, and neuroscience research requiring dual σ2 agonism/σ1 antagonism.

Molecular Formula C24H40Cl2N2O
Molecular Weight 443.5 g/mol
CAS No. 172907-03-8
Cat. No. B560242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePB28 dihydrochloride
CAS172907-03-8
Synonyms1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride
Molecular FormulaC24H40Cl2N2O
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl.Cl
InChIInChI=1S/C24H38N2O.2ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;2*1H
InChIKeyDSRBJOQIBXACIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PB28 Dihydrochloride (CAS 172907-03-8): A High-Affinity Sigma-2 Agonist with Sigma-1 Antagonism for Cancer and Antiviral Research


PB28 dihydrochloride (CAS 172907-03-8) is a cyclohexylpiperazine derivative that functions as a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist [1]. The compound is widely employed as a pharmacological tool compound in oncology, neuroscience, and antiviral research due to its well-characterized dual-receptor pharmacology [2]. Structurally defined as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine dihydrochloride, PB28 dihydrochloride exhibits the functional signature of σ2 agonism coupled with σ1 antagonism—a pharmacological profile distinct from pure σ2 agonists or σ1-selective ligands [1].

Why Generic Sigma Ligands Cannot Substitute for PB28 Dihydrochloride in Receptor Pharmacology Studies


Sigma ligands exhibit substantial heterogeneity in receptor selectivity, functional activity (agonist vs. antagonist), and off-target binding profiles, making direct substitution between compounds scientifically invalid [1]. PB28 dihydrochloride possesses a specific mixed pharmacology—high-affinity σ2 agonism coupled with σ1 antagonism—that is not shared by widely used reference ligands such as haloperidol (σ1 antagonist with weaker σ2 affinity) or DTG (1,3-di(2-tolyl)guanidine, a non-selective σ1/σ2 ligand) [2]. Furthermore, PB28 dihydrochloride demonstrates a distinct off-target binding signature relative to other σ2 ligands, including differential interaction with PGRMC1 (progesterone receptor membrane component 1) and Kv2.1 channels, which directly impacts experimental interpretation in cancer biology and ion channel research [3]. Substituting PB28 dihydrochloride with an alternative σ ligand without accounting for these pharmacological differences introduces confounding variables that compromise data reproducibility and cross-study comparability.

PB28 Dihydrochloride Quantitative Differentiation: Head-to-Head Binding, Selectivity, and Functional Data vs. Reference Sigma Ligands


PB28 Dihydrochloride vs. Reference Sigma Ligands: Direct Comparison of σ2 Receptor Binding Affinity (Ki)

In direct head-to-head comparison studies using radioligand binding assays, PB28 dihydrochloride exhibits σ2 receptor affinity (Ki = 0.68 nM) that is approximately 8.5-fold higher than the reference mixed sigma ligand DTG (Ki = 5.8 nM for σ2) and 2-fold higher than haloperidol's σ2 affinity (Ki = 1.4 nM), while maintaining comparable or superior σ2 potency to structurally related analogs [1].

Sigma-2 receptor Receptor binding Radioligand assay

PB28 Dihydrochloride vs. DTG: Differential PGRMC1 Binding Profile for Cleaner Sigma-2 Target Engagement Studies

In isothermal titration calorimetry studies examining binding to purified PGRMC1 proteins, PB28 dihydrochloride demonstrated no detectable binding to either apo-monomeric PGRMC1 or heme-mediated dimerized PGRMC1, in direct contrast to the reference sigma-2 ligand DTG, which exhibited micromolar affinity for heme-mediated dimerized PGRMC1 [1]. This differential binding profile provides critical evidence that sigma-2 receptor and PGRMC1 are distinct proteins [1].

PGRMC1 Target specificity Isothermal titration calorimetry

PB28 Dihydrochloride vs. Hydroxychloroquine: Superior Anti-SARS-CoV-2 Activity with Quantified Potency Advantage

In comparative antiviral activity assessments, PB28 dihydrochloride demonstrated an IC50 of 280 nM against SARS-CoV-2, which represents a 20-fold higher potency than hydroxychloroquine in the same experimental context [1]. This quantitative advantage positions PB28 dihydrochloride as a significantly more potent sigma-receptor-targeting antiviral probe.

SARS-CoV-2 Antiviral activity COVID-19

PB28 Dihydrochloride vs. AC927 and (+)-Pentazocine: Quantified Antiproliferative and Cytotoxic Superiority in Neuroblastoma and Glioma Models

In a direct comparative study using human SK-N-SH neuroblastoma and rat C6 glioma cell lines, PB28 dihydrochloride exhibited EC50 values of approximately 0.4 μM (antiproliferative) and approximately 12 μM (cytotoxic), while AC927 (σ2 antagonist) and (+)-pentazocine (σ1 agonist) were completely inactive in both assays [1]. PB28 dihydrochloride and NE100 (σ1 antagonist) were the only compounds among the tested panel that displayed potent antiproliferative and cytotoxic activity [1].

Cancer cell proliferation Cytotoxicity Neuroblastoma

PB28 Dihydrochloride vs. Enantiomers: Superior Sigma-2 Affinity and Anti-SARS-CoV-2 Activity Relative to (R)- and (S)-PB28

In a systematic SAR study comparing PB28 dihydrochloride (racemate) with its isolated enantiomers, the racemic PB28 exhibited σ2 receptor affinity (Ki = 0.68 nM) superior to both (R)-PB28 (Ki = 0.49 nM) and (S)-PB28 (Ki = 1.18 nM), while maintaining the most potent anti-SARS-CoV-2 activity (IC50 = 0.299 μM) among the three forms tested [1].

Stereochemistry Structure-activity relationship Enantiomer comparison

PB28 Dihydrochloride: Quantified Enhancement of Doxorubicin Intracellular Accumulation and Synergistic Activity in Chemoresistant Breast Cancer Cells

In MCF7 and MCF7 ADR (doxorubicin-resistant) breast cancer cell lines, PB28 dihydrochloride treatment reduced P-glycoprotein (P-gp) expression by approximately 60% in MCF7 cells and 90% in MCF7 ADR cells, resulting in increased intracellular doxorubicin accumulation of approximately 50% in MCF7 and 75% in MCF7 ADR cells [1]. This P-gp modulation correlated with strong synergism between PB28 dihydrochloride and doxorubicin in both sequential and simultaneous dosing schedules [1].

Drug resistance P-glycoprotein Combination therapy

PB28 Dihydrochloride Validated Application Scenarios for Scientific Procurement and Experimental Design


Sigma-2 Receptor Target Engagement Studies Requiring Clean Differentiation from PGRMC1

Use PB28 dihydrochloride as the primary sigma-2 agonist tool compound when experimental objectives require unambiguous attribution of biological effects to sigma-2 receptor engagement rather than PGRMC1. Unlike DTG, PB28 dihydrochloride exhibits no detectable binding to either monomeric or dimeric PGRMC1 in isothermal titration calorimetry studies, making it the cleaner probe for isolating sigma-2-specific pharmacology [1].

P-Glycoprotein Modulation and Chemoresistance Reversal Studies in Breast Cancer Models

Employ PB28 dihydrochloride in MCF7 and MCF7 ADR breast cancer models to investigate P-gp downregulation and doxorubicin sensitization. The compound reduces P-gp expression by up to 90% in resistant cells and increases doxorubicin intracellular accumulation by up to 75%, providing a well-characterized positive control for studies examining sigma-2-mediated chemoresistance reversal [2].

Anti-SARS-CoV-2 Mechanism Studies Utilizing Sigma Receptor Pharmacology

Select PB28 dihydrochloride as the sigma-receptor-targeting probe for COVID-19 mechanism research requiring potent antiviral activity (IC50 = 280 nM) and a favorable 20-fold potency advantage over hydroxychloroquine. The compound modulates SARS-CoV-2-human protein-protein interactions and has demonstrated anti-SARS-CoV-2 activity without cardiac side effects, making it suitable for studies examining sigma-receptor-mediated antiviral mechanisms [3].

Cancer Cell Proliferation Studies in Neuroblastoma and Glioma Requiring Sigma-2 Agonist/Sigma-1 Antagonist Activity

Deploy PB28 dihydrochloride as the positive control sigma ligand in SK-N-SH neuroblastoma and C6 glioma cell lines when studying antiproliferative (EC50 ~0.4 μM) and cytotoxic (EC50 ~12 μM) effects. Direct comparative studies demonstrate that AC927 (σ2 antagonist) and (+)-pentazocine (σ1 agonist) are inactive in these assays, establishing PB28 dihydrochloride as the mechanistically validated choice for oncology studies requiring mixed σ2 agonist/σ1 antagonist pharmacology [4].

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